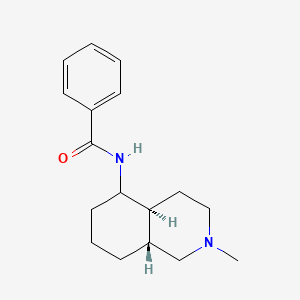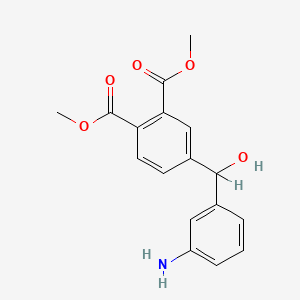
5,5-Diethyldihydro-6-thioxouracil
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Diethyldihydro-6-thioxouracil is a heterocyclic organic compound with the molecular formula C8H12N2O2S. It is also known by other names such as 4-Thio-5-diethylbarbituric acid and 5,5-Diethyl-4-thioxodihydropyrimidine-2,6-dione . This compound is characterized by its unique structure, which includes a sulfur atom in the uracil ring, making it a thioxo derivative of barbituric acid.
Vorbereitungsmethoden
The synthesis of 5,5-Diethyldihydro-6-thioxouracil typically involves the reaction of diethylmalonic acid with thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired thioxouracil compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Analyse Chemischer Reaktionen
5,5-Diethyldihydro-6-thioxouracil undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atom, leading to the formation of various derivatives .
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5,5-Diethyldihydro-6-thioxouracil has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways involving sulfur-containing compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to barbiturates.
Industry: It is used in the development of new materials with specific chemical properties .
Wirkmechanismus
The mechanism of action of 5,5-Diethyldihydro-6-thioxouracil involves its interaction with various molecular targets. The sulfur atom in the compound can form strong bonds with metal ions, making it a potential inhibitor of metalloproteins. Additionally, its structural similarity to barbiturates suggests it may interact with the central nervous system, although this requires further research to confirm .
Vergleich Mit ähnlichen Verbindungen
5,5-Diethyldihydro-6-thioxouracil can be compared to other thioxo derivatives and barbituric acid analogs:
5,5-Diethylbarbituric acid: Similar in structure but lacks the sulfur atom, making it less reactive in certain chemical reactions.
Thiobarbituric acid: Contains a sulfur atom but differs in the position and number of ethyl groups.
6-Thioxouracil: Lacks the diethyl groups, resulting in different chemical and biological properties .
The uniqueness of this compound lies in its combination of ethyl groups and a thioxo group, which imparts distinct chemical reactivity and potential biological activity.
Eigenschaften
CAS-Nummer |
6300-97-6 |
|---|---|
Molekularformel |
C8H12N2O2S |
Molekulargewicht |
200.26 g/mol |
IUPAC-Name |
5,5-diethyl-6-sulfanylidene-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C8H12N2O2S/c1-3-8(4-2)5(11)9-7(12)10-6(8)13/h3-4H2,1-2H3,(H2,9,10,11,12,13) |
InChI-Schlüssel |
KUMCLYGZVRXJMG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(C(=O)NC(=O)NC1=S)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






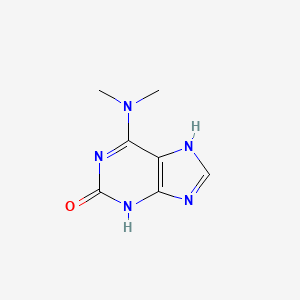

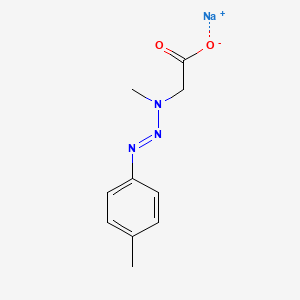

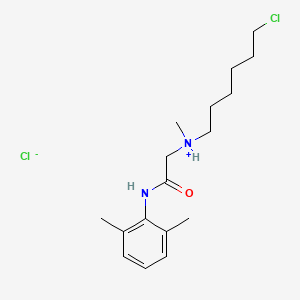
![2-[Amino-(3-bromo-phenyl)-methyl]-naphthalen-1-OL](/img/structure/B13761967.png)

